molecular formula C20H45NSi B1594506 n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine CAS No. 52371-85-4

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine

Cat. No.: B1594506
CAS No.: 52371-85-4
M. Wt: 327.7 g/mol
InChI Key: QWRLHQNLGVCZKX-UHFFFAOYSA-N
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Description

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is a chemical compound with the molecular formula C20H45NSi It is known for its unique structure, which includes a silyl group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine typically involves the reaction of n-butylamine with a silylating agent such as dibutyl(methyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various silyl derivatives.

Scientific Research Applications

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has several scientific research applications, including:

    Biology: The compound is studied for its potential use in modifying biomolecules to enhance their stability and functionality.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and permeability of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as silicone-based products and coatings.

Mechanism of Action

The mechanism of action of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine involves its interaction with molecular targets through the silyl group. The silyl group can form stable bonds with various functional groups, thereby modifying the chemical and physical properties of the target molecules. This interaction can influence molecular pathways and processes, such as enzyme activity, protein folding, and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • n-Butyl-n-{3-[dimethyl(methyl)silyl]propyl}butan-1-amine
  • n-Butyl-n-{3-[diethyl(methyl)silyl]propyl}butan-1-amine
  • n-Butyl-n-{3-[diphenyl(methyl)silyl]propyl}butan-1-amine

Uniqueness

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is unique due to its specific silyl group configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLHQNLGVCZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966764
Record name N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52371-85-4
Record name N-Butyl-N-(3-(dibutyl(methyl)silyl)propyl)butan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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